N-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-PROPOXYPHENYL)PYRROLIDINE-3-CARBOXAMIDE
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-PROPOXYPHENYL)PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-PROPOXYPHENYL)PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and propoxyphenyl intermediates, followed by their coupling with a pyrrolidine derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-PROPOXYPHENYL)PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-PROPOXYPHENYL)PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-PROPOXYPHENYL)PYRROLIDINE-3-CARBOXAMIDE include other pyrrolidine carboxamides with different substituents on the benzodioxole or propoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-9-26-17-6-4-16(5-7-17)23-12-14(10-20(23)24)21(25)22-15-3-8-18-19(11-15)28-13-27-18/h3-8,11,14H,2,9-10,12-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJSBLYHOGFJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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